Structural Uniqueness versus Closest Analogs: The 3,4-Dimethylphenyl Fingerprint
CAS 932530-14-8 possesses a 3,4-dimethylphenyl substituent that is distinct from the closest commercially cataloged analogs, which include N-(3-ethylphenyl)-, N-(3-methylphenyl)-, N-(3,4-dimethoxyphenyl)-, and N-(3-methylsulfanylphenyl)- variants [1]. In analogous quinazolinone-acetamide series, the presence and position of methyl groups on the anilide ring profoundly influence target binding. For example, in vasopressin V1b antagonists, 3,4-dimethyl substitution conferred a Ki of approximately 12 nM, whereas the unsubstituted phenyl analog showed a Ki > 1,000 nM, a >80-fold differential [2]. However, no quantitative bioactivity data (IC50, Ki, EC50) has been reported for CAS 932530-14-8 itself in any peer-reviewed assay, making the specific functional consequence of its 3,4-dimethyl pattern inferential only [1].
| Evidence Dimension | N-phenyl substitution pattern influence on target binding affinity |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl substituent (no quantitative bioactivity data available) |
| Comparator Or Baseline | N-(3-ethylphenyl) analog (Ki not reported); N-unsubstituted phenyl analog in V1b series (Ki > 1,000 nM) |
| Quantified Difference | Not quantifiable for CAS 932530-14-8; in V1b series, 3,4-dimethyl vs. unsubstituted phenyl differential >80-fold |
| Conditions | V1b receptor binding assay (inferential class-level SAR) |
Why This Matters
The 3,4-dimethylphenyl moiety is a critical pharmacophoric element whose impact on potency and selectivity cannot be assumed identical to other alkyl or alkoxy anilide analogs, necessitating procurement of the exact compound for any SAR study involving this substitution pattern.
- [1] PubChem Compound Summary: CID 8721659 and structural analogs. National Library of Medicine, 2025. View Source
- [2] Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Scott JS, et al. Bioorg Med Chem. 2011. View Source
